REACTION_SMILES
|
[C:6]1(=[O:18])[CH2:7][c:8]2[cH:9][cH:10][cH:11][c:12]3[cH:13][cH:14][cH:15][c:16]1[c:17]23.[CH2:1]1[O:2][CH2:3][CH2:4][CH2:5]1.[CH3:19][OH:20].[Cl:21][CH2:22][Cl:23]>>[CH:6]1([OH:18])[CH2:7][c:8]2[cH:9][cH:10][cH:11][c:12]3[cH:13][cH:14][cH:15][c:16]1[c:17]23
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1Cc2cccc3cccc1c23
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Type
|
product
|
Smiles
|
OC1Cc2cccc3cccc1c23
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:6]1(=[O:18])[CH2:7][c:8]2[cH:9][cH:10][cH:11][c:12]3[cH:13][cH:14][cH:15][c:16]1[c:17]23.[CH2:1]1[O:2][CH2:3][CH2:4][CH2:5]1.[CH3:19][OH:20].[Cl:21][CH2:22][Cl:23]>>[CH:6]1([OH:18])[CH2:7][c:8]2[cH:9][cH:10][cH:11][c:12]3[cH:13][cH:14][cH:15][c:16]1[c:17]23
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1Cc2cccc3cccc1c23
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Type
|
product
|
Smiles
|
OC1Cc2cccc3cccc1c23
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:6]1(=[O:18])[CH2:7][c:8]2[cH:9][cH:10][cH:11][c:12]3[cH:13][cH:14][cH:15][c:16]1[c:17]23.[CH2:1]1[O:2][CH2:3][CH2:4][CH2:5]1.[CH3:19][OH:20].[Cl:21][CH2:22][Cl:23]>>[CH:6]1([OH:18])[CH2:7][c:8]2[cH:9][cH:10][cH:11][c:12]3[cH:13][cH:14][cH:15][c:16]1[c:17]23
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1Cc2cccc3cccc1c23
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Type
|
product
|
Smiles
|
OC1Cc2cccc3cccc1c23
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |